N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(2-ETHYLQUINAZOLIN-4-YL)OXY]ACETAMIDE
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Overview
Description
“N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(2-ETHYLQUINAZOLIN-4-YL)OXY]ACETAMIDE” is a complex organic compound that features a unique combination of functional groups, including a cyclopropylcarbonyl group, a fluorophenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(2-ETHYLQUINAZOLIN-4-YL)OXY]ACETAMIDE” typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole ring, followed by the introduction of the fluorophenyl group. The cyclopropylcarbonyl group is then added through a cyclization reaction. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
“N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(2-ETHYLQUINAZOLIN-4-YL)OXY]ACETAMIDE” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity. It could serve as a lead compound in drug discovery efforts, particularly if it exhibits interesting pharmacological properties.
Medicine
In medicine, the compound might be investigated for its therapeutic potential. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a specialty chemical in various applications. Its unique properties might make it suitable for use in coatings, adhesives, or other advanced materials.
Mechanism of Action
The mechanism of action of “N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(2-ETHYLQUINAZOLIN-4-YL)OXY]ACETAMIDE” would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure suggests it might bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrazolo[4,3-c]pyridine derivatives, oxadiazole-containing molecules, and fluorophenyl-substituted compounds. Examples include:
- 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
- 5-(cyclopropylcarbonyl)-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Uniqueness
The uniqueness of “N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(2-ETHYLQUINAZOLIN-4-YL)OXY]ACETAMIDE” lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-2-18-22-15-6-4-3-5-14(15)20(23-18)25-11-19(24)21-10-13-7-8-16-17(9-13)27-12-26-16/h3-9H,2,10-12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOADLYJMKCIOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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